4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

This sulfamoyl benzoic acid features a unique dual 4-bromo and N-methyl-N-phenyl sulfamoyl substitution, enabling independent SAR deconvolution of electronic, steric, and lipophilic effects—unlike generic analogs (e.g., 4-bromo-3-sulfamoylbenzoic acid, steroid sulfatase IC50 74 nM). Orthogonal carboxylic acid and bromo handles support amide coupling, Suzuki-Miyaura cross-coupling, and esterification for library synthesis. High predicted lipophilicity (clogP >3.0) aids ADME benchmarking of sulfamoyl benzoic acid leads. Supplied at ≥95% purity for steroid sulfatase, cPLA2α, and carbonic anhydrase programs.

Molecular Formula C14H12BrNO4S
Molecular Weight 370.22
CAS No. 941196-03-8
Cat. No. B2984776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid
CAS941196-03-8
Molecular FormulaC14H12BrNO4S
Molecular Weight370.22
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br
InChIInChI=1S/C14H12BrNO4S/c1-16(11-5-3-2-4-6-11)21(19,20)13-9-10(14(17)18)7-8-12(13)15/h2-9H,1H3,(H,17,18)
InChIKeyMDJTWFKHYMOLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS 941196-03-8): Technical Baseline and Procurement Essentials


4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS 941196-03-8) is a sulfamoyl benzoic acid derivative with the molecular formula C14H12BrNO4S and a molecular weight of 370.22 g/mol . It features a 4-bromo substituent and a 3-sulfamoyl group bearing an N-methyl-N-phenyl substitution pattern [1]. This compound is supplied as a versatile small molecule scaffold, typically at ≥95% purity, and is intended for laboratory research and further manufacturing use . Predicted physicochemical properties include a density of 1.639±0.06 g/cm³ and a boiling point of 529.9±60.0 °C [2].

Why In-Class Sulfamoyl Benzoic Acid Analogs Cannot Substitute for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS 941196-03-8)


Sulfamoyl benzoic acid derivatives exhibit highly divergent biological and physicochemical profiles depending on the specific substitution pattern. For instance, 4-bromo-3-sulfamoylbenzoic acid (lacking the N-methyl-N-phenyl group) displays an IC50 of 74 nM against steroid sulfatase [1], while 3-[methyl(phenyl)sulfamoyl]benzoic acid (lacking the 4-bromo) shows an IC50 of 49.1 μM against an unrelated target [2]. Positional isomers such as 4-[methyl(phenyl)sulfamoyl]benzoic acid are known NSAIDs (mefenamic acid) with distinct pharmacology [3]. Furthermore, 4-bromo-2-sulfamoylbenzoic acid esters were found to lack anticonvulsant activity in mice, in contrast to their ortho-substituted counterparts [4]. These examples underscore that even minor structural modifications within the sulfamoyl benzoic acid class can lead to complete loss of desired activity or introduction of off-target effects, rendering generic substitution scientifically unsound.

Quantitative Differentiation Evidence: 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS 941196-03-8) vs. Closest Analogs


Unique Substitution Pattern: Dual 4-Bromo and 3-N-Methyl-N-Phenyl Sulfamoyl Combination

The target compound uniquely combines a 4-bromo substituent on the benzoic acid ring with a 3-sulfamoyl group bearing an N-methyl-N-phenyl substitution. This pattern is distinct from all common analogs. 4-Bromo-3-sulfamoylbenzoic acid (CAS 59815-19-9) lacks the N-methyl-N-phenyl group entirely . 3-[Methyl(phenyl)sulfamoyl]benzoic acid (CAS 325721-26-4) lacks the 4-bromo substituent . 4-[Methyl(phenyl)sulfamoyl]benzoic acid (mefenamic acid) has the sulfamoyl group at the 4-position rather than the 3-position [1]. No other commercially available sulfamoyl benzoic acid combines these specific modifications, making this compound a non-interchangeable building block for SAR exploration.

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Predicted Lipophilicity (clogP) Differentiation vs. Unsubstituted Sulfamoyl Analog

The addition of the N-methyl-N-phenyl group to the sulfamoyl moiety is expected to substantially increase lipophilicity compared to the unsubstituted sulfamoyl analog. While experimental logP data for the target compound are not available, structural analysis predicts a significantly higher clogP for the target compound (estimated >3.0) relative to 4-bromo-3-sulfamoylbenzoic acid (predicted logP ~0.8-1.2). This difference has direct implications for membrane permeability, protein binding, and assay behavior in biochemical and cellular systems [1]. In the sulfamoyl benzoic acid series, increased lipophilicity has been quantitatively correlated with enhanced inhibitory potency in the PABA glycine conjugation assay, where I50 values were modeled as a function of lipophilicity and steric bulk [2].

ADME Physicochemical Properties Drug Design

Differentiation from Bromo-Sulfamoyl Benzoic Acid Anticonvulsant Series

Esters of 4-bromo-2-sulfamoylbenzoic acid have been evaluated for anticonvulsant activity. Isopropyl 4-bromo-2-sulfamoylbenzoate was found to lack antielectroshock effects in mice, in contrast to the ortho-substituted alkyl 6-chloro-2-sulfamoylbenzoates which exhibit potent activity [1]. This SAR indicates that the position of the sulfamoyl group (2- vs. 3- or 4-) and the presence/absence of ortho steric interactions critically determine anticonvulsant efficacy. The target compound, with a 3-sulfamoyl group and a 4-bromo substituent, represents a distinct regioisomeric and substitution pattern not represented in the anticonvulsant series, and thus cannot be presumed to share either the activity or the lack thereof.

Anticonvulsant CNS Drug Discovery Structure-Activity Relationship

Potential Steroid Sulfatase Inhibitory Activity: Class-Level Inference from Related Bromo-Sulfamoyl Benzoic Acid

4-Bromo-3-sulfamoylbenzoic acid (CAS 59815-19-9) has been reported with an IC50 of 74 nM against steroid sulfatase in human JEG3 cell lysates [1]. This suggests that the 4-bromo-3-sulfamoylbenzoic acid core may serve as a privileged scaffold for steroid sulfatase inhibition. The target compound incorporates this same core but with an N-methyl-N-phenyl modification on the sulfamoyl nitrogen. In related sulfamoyl benzoic acid SAR studies for other targets (e.g., LPA2 agonism), N-substitution dramatically modulates potency and selectivity [2]. While no direct data exist for the target compound against steroid sulfatase, the scaffold is positioned for SAR expansion around the sulfamoyl nitrogen substitution.

Steroid Sulfatase Inhibition Cancer Research Enzyme Inhibition

Predicted Physicochemical Profile: Boiling Point and Density Differentiation

The predicted boiling point of the target compound is 529.9±60.0 °C and the predicted density is 1.639±0.06 g/cm³ [1]. These values are substantially higher than those of the simpler analog 4-bromo-3-sulfamoylbenzoic acid (MW 280.1 g/mol, no boiling point reported but expected to be lower due to smaller molecular weight and absence of hydrophobic N-methyl-N-phenyl group) . The higher boiling point and density reflect the increased molecular weight and enhanced intermolecular interactions conferred by the extended aromatic and aliphatic substituents.

Physicochemical Characterization Process Chemistry Analytical Method Development

Hazard Classification: Acute Oral Toxicity and Irritation Profile

According to PubChem hazard classification, the structurally related positional isomer 4-[methyl(phenyl)sulfamoyl]benzoic acid is classified as H302 (harmful if swallowed, 100% confidence), H315 (causes skin irritation, 100% confidence), and H319 (causes serious eye irritation, 100% confidence) [1]. While the target compound has not been fully hazard-classified in authoritative databases, its structural similarity—specifically the shared N-methyl-N-phenyl sulfamoyl benzoic acid core—suggests comparable acute toxicity and irritation potential. In contrast, 4-bromo-3-sulfamoylbenzoic acid (lacking the N-methyl-N-phenyl group) has no reported hazard classifications, potentially reflecting lower acute toxicity due to reduced lipophilicity and different metabolic liability [2].

Safety Toxicology Laboratory Handling

Recommended Research and Industrial Application Scenarios for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid (CAS 941196-03-8)


Structure-Activity Relationship (SAR) Studies of Sulfamoyl Benzoic Acid Scaffolds

The compound serves as a distinct SAR probe for investigating the independent contributions of 4-bromo substitution and N-methyl-N-phenyl sulfamoyl modification. Its unique combination of features allows direct comparison with 4-bromo-3-sulfamoylbenzoic acid and 3-[methyl(phenyl)sulfamoyl]benzoic acid, enabling deconvolution of electronic, steric, and lipophilic effects on target engagement and selectivity [1]. This is particularly relevant for programs targeting enzymes such as steroid sulfatase, cPLA2α, or carbonic anhydrases, where sulfamoyl benzoic acid derivatives have established activity [2].

ADME Profiling and Physicochemical Optimization

Given its predicted high lipophilicity (estimated clogP >3.0) relative to simpler sulfamoyl benzoic acids, this compound is a suitable tool for evaluating the impact of N-alkyl-N-aryl substitution on membrane permeability, plasma protein binding, and metabolic stability [3]. Researchers can use it to benchmark the lipophilicity-dependent ADME behavior of more complex sulfamoyl benzoic acid leads, especially in the context of oral bioavailability optimization [4].

Synthetic Methodology Development and Diversification

The compound's carboxylic acid moiety and bromo substituent provide orthogonal handles for further derivatization, including amide coupling, Suzuki-Miyaura cross-coupling, and esterification . It can serve as a core building block for generating focused libraries of sulfamoyl benzoic acid derivatives, enabling exploration of chemical space around the benzoic acid ring and the sulfamoyl nitrogen .

Steroid Sulfatase Inhibitor Scaffold Expansion

Based on the reported 74 nM IC50 of the closely related 4-bromo-3-sulfamoylbenzoic acid against steroid sulfatase [5], the target compound represents a logical extension for probing the effect of N-methyl-N-phenyl substitution on inhibitory potency and selectivity. Such studies are relevant to hormone-dependent cancer research, where steroid sulfatase inhibitors are pursued as therapeutic agents [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.